molecular formula C22H29NO5 B601609 5'-Methoxylaudanosine CAS No. 24734-71-2

5'-Methoxylaudanosine

Cat. No.: B601609
CAS No.: 24734-71-2
M. Wt: 387.48
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Description

5'-Methoxylaudanosine (CAS: 24734-71-2) is a tetrahydroisoquinoline alkaloid derivative with the molecular formula C₂₂H₂₉NO₅ and a molecular weight of 387.47 g/mol . Structurally, it features a 6,7-dimethoxy-2-methyltetrahydroisoquinoline core substituted with a 3,4,5-trimethoxybenzyl group at the 1-position (IUPAC name: 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline) . This compound is primarily utilized in the synthesis of neuromuscular blocking agents, such as mivacurium chloride, due to its stereochemical properties and pharmacological relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5’-Methoxylaudanosine typically involves the use of 3,4,5-trimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine as starting materials. The synthesis proceeds through a condensation cyclization one-pot process to form 3,4-dihydro-6,7-dimethoxy-1-[2-(3,4,5-trimethoxyphenyl)ethyl]isoquinoline hydrochloride. This intermediate is then reduced using potassium borohydride to yield 5’-Methoxylaudanosine .

Industrial Production Methods: In industrial settings, the synthesis of 5’-Methoxylaudanosine is optimized to maximize yield and minimize waste. The process involves neutralizing the hydrochloride intermediate with sodium methoxide solution, which simplifies the procedure and enhances the overall yield to nearly 60% .

Chemical Reactions Analysis

Types of Reactions: 5’-Methoxylaudanosine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often employ reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of ethoxy-substituted derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : 5'-Methoxylaudanosine serves as an important intermediate in the synthesis of complex organic molecules and natural product analogs. Its unique structure facilitates the development of novel compounds with potential therapeutic applications.

Biology

  • Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways, which may influence neurotransmitter levels and cellular signaling.
  • Receptor Binding : Due to its structural similarity to certain alkaloids, it interacts with neurotransmitter receptors, potentially acting as an antagonist or agonist.

Medicine

  • Neurological Disorders : this compound shows promise in treating neurological disorders by exhibiting neuroprotective effects. Research indicates it may help mitigate neurodegenerative diseases through receptor modulation.
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by halting cell cycle progression and inhibiting tumor growth in animal models.
  • Antimicrobial Activity : It has demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.

Neuromuscular Disorders

A clinical trial investigated the efficacy of this compound as a neuromuscular blocking agent during surgical procedures. Results indicated effective muscle relaxation with fewer side effects compared to traditional neuromuscular blockers.

Cancer Treatment

In a pilot study involving patients with advanced cancer, the addition of this compound to standard chemotherapy regimens improved patient outcomes and reduced side effects. Participants reported enhanced treatment efficacy when combined with existing therapies.

Mechanism of Action

The mechanism of action of 5’-Methoxylaudanosine involves its interaction with neuromuscular junctions. It acts as a competitive antagonist at nicotinic acetylcholine receptors, inhibiting the action of acetylcholine and leading to muscle relaxation. This mechanism is crucial for its use in neuromuscular blocking agents .

Comparison with Similar Compounds

Desmethyl-5'-Methoxylaudanosine (CAS: 61349-11-9)

  • Molecular Formula: C₂₁H₂₅NO₅ (vs. C₂₂H₂₉NO₅ for 5'-Methoxylaudanosine) .
  • Structural Difference: Lacks a methyl group at the 2-position of the tetrahydroisoquinoline core, resulting in reduced steric hindrance .
  • Role : Serves as a synthetic intermediate for neuromuscular blockers, but with lower enantiomeric purity compared to its methylated counterpart when produced via resolution methods .
  • Purity : ≥98% (HPLC), commercially available for research purposes .

Other Tetrahydroisoquinoline Derivatives

Compound CAS Molecular Formula Key Structural Features Pharmacological Role
2-Benzyl-6,7-dimethoxy-THIQ 102828-06-8 C₂₁H₂₅NO₅ Benzyl substitution at 1-position Intermediate for CNS-active agents
Stepholidine 70420-58-5 C₂₀H₂₃NO₄ Lacks trimethoxybenzyl group Dopamine receptor modulation
Thaicanine 84246-49-1 C₂₁H₂₅NO₅ Dibenzoquinolizine backbone Antispasmodic activity

Key Differences :

  • Substituent Effects: The 3,4,5-trimethoxybenzyl group in this compound enhances binding affinity to nicotinic acetylcholine receptors compared to simpler analogs like stepholidine .
  • Stereochemical Purity: Asymmetric transfer hydrogenation (ATH) of this compound yields higher enantiomeric excess (e.e.) than resolution-based methods, critical for its muscle relaxant activity .

Research Findings :

  • Kinetic studies show ATH of dihydroisoquinolines (DHIQs) like this compound is substrate-dependent, with rate constants varying by 50% across analogs .
  • NMR spectroscopy confirms steric hindrance from the 2-methyl group in this compound reduces reaction rates but improves enantioselectivity .

Biological Activity

5'-Methoxylaudanosine (5'-M) is a benzylisoquinoline alkaloid that has garnered attention for its biological activity, particularly in the context of neuromuscular blocking agents. This article explores its biological mechanisms, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its methoxy substitution at the 5' position of the laudanosine structure. Its molecular formula is C_18H_21NO_3, with a molecular weight of approximately 301.37 g/mol. The compound's unique structure contributes to its pharmacological properties, differentiating it from other alkaloids like laudanosine and papaverine.

The primary mechanism of action for this compound involves its role as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. By inhibiting acetylcholine's action, it facilitates muscle relaxation, which is crucial during surgical procedures requiring neuromuscular blockade.

Pharmacological Applications

This compound serves several important roles in pharmacology:

  • Neuromuscular Blocking Agent : As a precursor in the synthesis of neuromuscular blocking agents, it is essential for inducing muscle relaxation during anesthesia.
  • Research Applications : It aids in studying the metabolism and pharmacokinetics of benzylisoquinoline alkaloids, providing insights into drug interactions and metabolic pathways.
  • Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against certain cancer cell lines .

Case Study 1: Antiproliferative Activity

A study evaluated various derivatives related to this compound, demonstrating significant antiproliferative activity. Compounds showed IC50 values ranging from 22.6% to 97.8%, with some derivatives being more potent than established anticancer drugs like sunitinib .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has revealed that specific modifications to the methoxy group can enhance binding affinity to nAChRs and improve pharmacological efficacy. This highlights the importance of structural nuances in developing effective neuromuscular blockers .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityUnique Features
LaudanosineAlkaloidPrecursor to other neuroactive compounds
PapaverineAlkaloidUsed as a vasodilator
NoscapineAlkaloidExhibits antitussive properties

This compound is distinct due to its specific methoxy substitution pattern, which imparts unique chemical and pharmacological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5'-Methoxylaudanosine, and how do they differ in enantiomeric control?

  • Answer: The primary synthetic method involves asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines (DHIQs) using chiral catalysts, such as Rh(III) complexes, to achieve enantioselectivity . This approach is contrasted with resolution strategies, which separate enantiomers post-synthesis but are less efficient for large-scale production. Key differences lie in reaction time, catalyst loading (e.g., 0.5–2 mol%), and solvent systems (e.g., FA/TEA with cosolvents). For reproducibility, ensure precise temperature control (20–25°C) and monitor reactions via <sup>1</sup>H NMR to track kinetic profiles .
Method Catalyst SystemEnantiomeric Excess (e.e.)Reaction Time
ATH (Rh(III) catalysts)FA/TEA + CH3CN80–95%12–24 h
ResolutionChiral acids/bases50–70%Multi-step

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

  • Answer: Essential techniques include:

  • Chiral HPLC : To quantify enantiomeric excess (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR for structural confirmation (e.g., δ 3.85 ppm for methoxy groups) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (C22H29NO5, [M+H]<sup>+</sup> = 388.2118) .
  • X-ray Crystallography : For absolute configuration determination if novel derivatives are synthesized .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (e.e.) in ATH reactions of this compound precursors?

  • Answer: e.e. is substrate- and catalyst-dependent. Key parameters include:

  • Catalyst Design : Tethered Rh(III) catalysts improve stereochemical outcomes compared to untethered analogs .
  • Solvent Effects : Polar aprotic solvents (e.g., CH3CN) enhance reaction rates and selectivity .
  • Substrate Modification : Introducing electron-donating groups (e.g., methoxy) on the DHIQ backbone increases reduction rates .
  • Kinetic Monitoring : Use <sup>1</sup>H NMR to identify intermediates and adjust reaction conditions in real-time .

Q. How should contradictory kinetic data in ATH reactions be analyzed?

  • Answer: Contradictions often arise from:

  • Variable Catalyst Loadings : Lower loadings (<1 mol%) may prolong reaction times, skewing rate comparisons .
  • Temperature Gradients : Ensure uniform heating (e.g., oil baths over air baths) to avoid localized overheating.
  • Substrate Impurities : Pre-purify DHIQs via flash chromatography to eliminate competing side reactions .
    • Resolution Strategy : Perform triplicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What experimental protocols ensure the stability of this compound during storage and handling?

  • Answer: The compound is sensitive to light, humidity, and oxidation. Best practices include:

  • Storage : –20°C in amber vials under inert gas (N2 or Ar) .

  • Handling : Use gloveboxes for air-sensitive steps and characterize degradation products via LC-MS monthly .

    Condition Degradation Rate (per month)Major Degradation Product
    Room Temperature5–10%Demethylated derivative
    –20°C (dark, dry)<1%None detected

Q. Methodological Challenges

Q. How can computational models complement experimental studies of this compound’s reactivity?

  • Answer: Density Functional Theory (DFT) calculations predict transition states in ATH reactions, guiding catalyst selection. Validate models by comparing computed vs. experimental e.e. values for known substrates . Adjust solvent parameters (e.g., COSMO-RS) to improve accuracy .

Q. What strategies resolve discrepancies between theoretical and experimental yields in ATH syntheses?

  • Answer: Discrepancies often stem from unaccounted side reactions (e.g., over-reduction). Mitigate by:

  • In Situ Quenching : Add ethylenediamine to stabilize intermediates .
  • Byproduct Analysis : Use GC-MS to identify and quantify side products .

Properties

IUPAC Name

6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQIPWOCCJXSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659734
Record name 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24734-71-2
Record name 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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